molecular formula C7H12ClN3 B1521786 (1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine hydrochloride CAS No. 1185295-94-6

(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine hydrochloride

Cat. No.: B1521786
CAS No.: 1185295-94-6
M. Wt: 173.64 g/mol
InChI Key: OQMHQBOLBQFAFK-UHFFFAOYSA-N
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Description

(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine hydrochloride is a chemical compound with the molecular formula C7H11N3•HCl. It is a solid substance used in various scientific research applications, particularly in the fields of chemistry and biology. The compound is known for its unique structure, which includes a cyclopenta[c]pyrazole ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine hydrochloride typically involves the reaction of cyclopentadiene with hydrazine to form the cyclopenta[c]pyrazole ring. This intermediate is then reacted with formaldehyde and ammonia to introduce the amine group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature, pressure, and pH to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions typically result in the formation of substituted derivatives.

Scientific Research Applications

(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine dihydrochloride hydrate
  • 4-Methyl-4-piperidinecarboxylic acid hydrochloride
  • tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate

Uniqueness

(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine hydrochloride is unique due to its specific ring structure and the presence of the amine group. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.ClH/c8-4-7-5-2-1-3-6(5)9-10-7;/h1-4,8H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMHQBOLBQFAFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NN=C2CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine hydrochloride
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(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine hydrochloride
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(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine hydrochloride
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(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine hydrochloride
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(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine hydrochloride
Reactant of Route 6
(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine hydrochloride

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